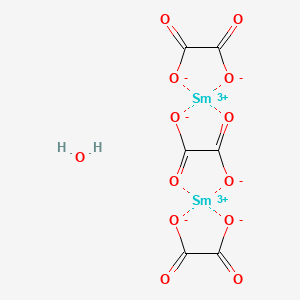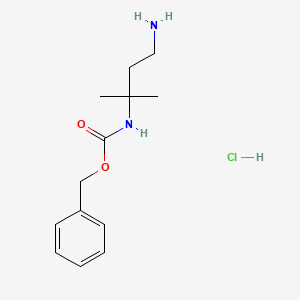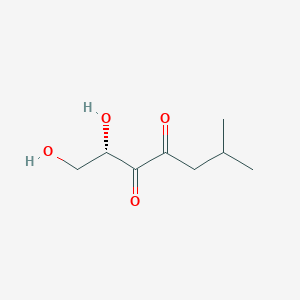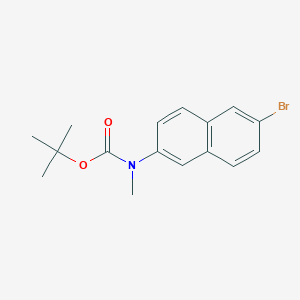
tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate is a chemical compound with the molecular formula C16H18BrNO2 and a molecular weight of 336.22 g/mol . It is a derivative of naphthalene, substituted with a bromine atom and a tert-butyl carbamate group. This compound is often used in organic synthesis and research due to its unique structural properties.
Métodos De Preparación
The synthesis of tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate typically involves the reaction of 6-bromonaphthalene-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation with potassium permanganate can yield naphthoquinone derivatives.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and hydrochloric acid or sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbamate group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the active site of the target molecule. This can lead to inhibition or modulation of the target’s activity, depending on the specific context .
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate include:
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.
tert-Butyl N-(6-bromo-2-naphthyl)carbamate: Another naphthalene derivative with similar structural features.
tert-Butyl N-methylcarbamate: A related compound with a methyl group instead of a naphthalene ring.
Propiedades
Fórmula molecular |
C16H18BrNO2 |
|---|---|
Peso molecular |
336.22 g/mol |
Nombre IUPAC |
tert-butyl N-(6-bromonaphthalen-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C16H18BrNO2/c1-16(2,3)20-15(19)18(4)14-8-6-11-9-13(17)7-5-12(11)10-14/h5-10H,1-4H3 |
Clave InChI |
FTQHWQRCXURCHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1=CC2=C(C=C1)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


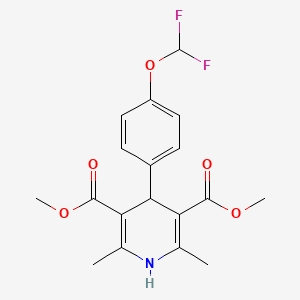
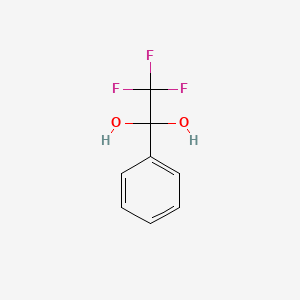
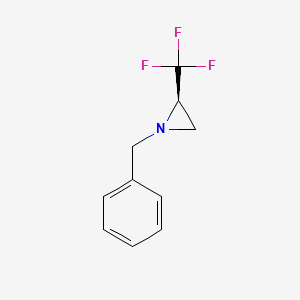
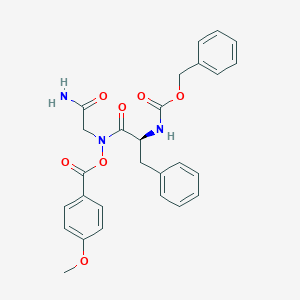

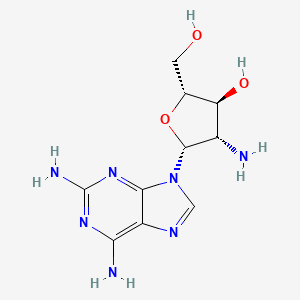
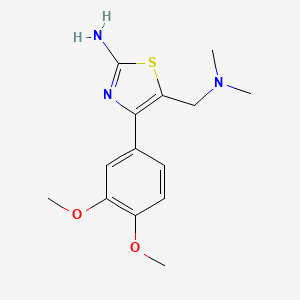
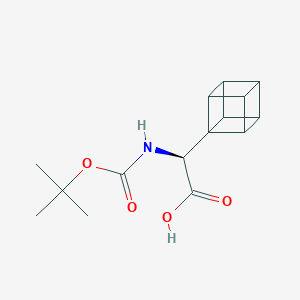
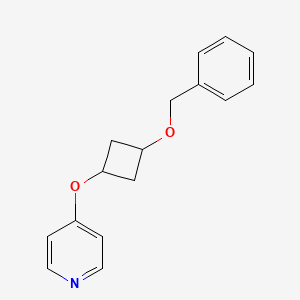
![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12835249.png)
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone](/img/structure/B12835255.png)
